molecular formula C10H6ClN3O2 B11791290 2-(4-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid

2-(4-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid

Cat. No.: B11791290
M. Wt: 235.62 g/mol
InChI Key: KVQOKJAJPAOROC-UHFFFAOYSA-N
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Description

2-(4-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory and anti-fibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with appropriate reagents to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

2-(4-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-Chloropyridin-2-YL)pyrimidine-5-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the chloropyridine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H6ClN3O2

Molecular Weight

235.62 g/mol

IUPAC Name

2-(4-chloropyridin-2-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H6ClN3O2/c11-7-1-2-12-8(3-7)9-13-4-6(5-14-9)10(15)16/h1-5H,(H,15,16)

InChI Key

KVQOKJAJPAOROC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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